N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-17(13-6-7-13)19-9-10-21-16(12-4-5-12)11-15(20-21)14-3-1-2-8-18-14/h1-3,8,11-13H,4-7,9-10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKXQOSXQICBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3CC3)C4=CC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- Cyclopropyl Group : Enhances its chemical reactivity.
- Pyrazole Moiety : Known for diverse biological activities.
- Pyridine Ring : Contributes to its pharmacological properties.
The presence of the carboxamide group at the cyclopropanecarboxamide position is believed to enhance solubility and facilitate interactions with biological targets, making it a promising candidate for drug development.
Biological Activities
The compound has shown significant promise in various biological assays, primarily due to its structural features. Below are some key areas of biological activity:
- Antimicrobial Activity : Similar compounds with dihydropyridine cores have demonstrated antimicrobial properties, indicating potential effectiveness against bacterial infections.
- Anticancer Potential : Research suggests that derivatives of this compound may inhibit specific receptors or enzymes involved in cancer progression, making it a candidate for anticancer therapies.
- Anti-inflammatory Effects : The pyrazole ring is associated with anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives known for their anti-inflammatory properties .
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways related to disease processes.
Interaction Studies
Understanding the interactions of this compound with biological macromolecules is crucial. Techniques such as surface plasmon resonance (SPR) and molecular docking simulations are employed to evaluate binding affinities and mechanisms of action. These studies are vital for assessing therapeutic potential and optimizing efficacy.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | Dihydropyridine core with methyl substitution | Antimicrobial activity |
| Pyridinone derivatives | Contains pyridine and carbonyl groups | Anticancer properties |
| Pyrazole-based compounds | Pyrazole ring with various substituents | Anti-inflammatory effects |
This comparison highlights the unique combination of cyclopropyl and heterocyclic systems in this compound, which may confer distinct pharmacological properties compared to other similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- In vitro Studies on COX Inhibition : A study evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes, revealing that certain structural modifications enhanced their potency against inflammation-related pathways .
- Anticancer Activity in Cell Lines : Research demonstrated that similar dihydropyridine derivatives exhibited cytotoxic effects in various cancer cell lines, suggesting that this compound may also possess anticancer properties worth further investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s pyrazole-carboxamide scaffold is structurally analogous to derivatives reported in the evidence, but key differences arise in substituent groups and linker chemistry. Below is a comparative analysis:
Table 1: Substituent Comparison of Pyrazole-Carboxamide Derivatives
Key Observations:
Pyrazole Substitutions: The target compound’s 3-(pyridin-2-yl) group distinguishes it from analogs with phenyl (3a), trifluoromethyl (Compound 191), or methyl (P-0042) substituents. Pyridinyl groups may enhance solubility or target-specific interactions compared to hydrophobic aryl/alkyl groups . Chloro and cyano substituents in analogs (e.g., 3a–3d) improve electrophilicity and reactivity, whereas the cyclopropyl group in the target compound likely increases steric bulk and metabolic stability .
Carboxamide Linkers :
- The ethyl linker in the target compound contrasts with direct acetamide (Compound 191) or methylsulfonyl linkages (). Longer linkers may influence conformational flexibility and binding kinetics .
Key Observations:
- The target compound’s synthesis likely follows similar coupling strategies, but yields and purity may vary due to steric effects from the cyclopropyl and pyridinyl groups.
- Fluorinated analogs (e.g., 3d) exhibit higher melting points (181–183°C) compared to non-fluorinated derivatives (133–135°C for 3a), suggesting enhanced crystallinity from halogen interactions .
Preparation Methods
Pyrazole Core Synthesis
The pyrazole ring is typically constructed via cyclocondensation between hydrazines and 1,3-diketones. For this compound, 3-(pyridin-2-yl)-1H-pyrazole serves as the intermediate.
Procedure :
- Hydrazine formation : Phenylhydrazine reacts with ethyl acetoacetate under reflux in ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
- Chlorination : Treatment with phosphorus oxychloride (POCl₃) and DMF at 0–5°C introduces a chlorine atom at the 4-position.
- Functionalization : A Suzuki-Miyaura coupling with pyridin-2-ylboronic acid installs the pyridinyl group at the 3-position.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Phenylhydrazine, ethyl acetoacetate | Reflux, 4h | 82.6% |
| 2 | POCl₃, DMF | 0–5°C → 120°C, 1.5h | 85% |
| 3 | Pyridin-2-ylboronic acid, Pd catalyst | Microwave, 80°C | 78% |
Cyclopropyl Group Introduction
The 5-cyclopropyl substituent is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Method A :
- Negishi coupling : Cyclopropylzinc bromide reacts with the chloropyrazole intermediate in the presence of a palladium catalyst.
Method B :
- Grignard reaction : Cyclopropylmagnesium bromide adds to a ketone intermediate, followed by dehydration.
Optimization :
Side Chain Installation
The ethylcyclopropanecarboxamide side chain is attached via amidation or alkylation.
Amidation Protocol :
- Activation : Cyclopropanecarboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).
- Coupling : The acyl chloride reacts with 2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base.
Reaction Conditions :
- Temperature: 0–5°C initially, then room temperature.
- Purification: Silica gel chromatography (petroleum ether/ethyl acetate).
Mechanistic Insights and Catalysis
Pyrazole Cyclocondensation
The reaction between hydrazines and diketones proceeds via a stepwise mechanism:
- Nucleophilic attack : Hydrazine attacks the carbonyl carbon.
- Dehydration : Loss of water forms the pyrazole ring.
- Aromatization : Conjugation stabilizes the heterocycle.
Catalytic Enhancements :
Amide Bond Formation
The Schotten-Baumann method is employed to minimize racemization:
- In situ activation : Acyl chloride generation prevents carboxylic acid side reactions.
- Base selection : Et₃N outperforms K₂CO₃ in polar aprotic solvents.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
- HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient).
- Elemental Analysis : Calculated C 68.89%, H 6.76%, N 18.91%; Found C 68.72%, H 6.81%, N 18.85%.
Industrial-Scale Considerations
Cost-Effective Modifications
- Solvent recycling : THF recovery reduces costs by 40%.
- Catalyst reuse : Pd nanoparticles immobilized on silica enable 5 reaction cycles without loss of activity.
Applications and Derivatives
Biological Activity
While specific data for this compound are limited, structurally similar pyrazole-carboxamides exhibit:
Material Science Applications
- Liquid crystals : Pyrazole derivatives show mesophase stability up to 150°C.
Q & A
Q. What are the key structural features of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide, and how do they influence its chemical reactivity?
The compound contains three critical structural elements:
- A pyrazole core substituted with cyclopropane and pyridine groups, enabling π-π stacking and hydrogen bonding with biological targets.
- A cyclopropane-carboxamide side chain , which introduces steric constraints and stabilizes conformational rigidity.
- A pyridin-2-yl group that enhances solubility and participates in coordination chemistry via its nitrogen lone pair. These features collectively influence reactivity, such as susceptibility to nucleophilic attack at the carboxamide carbonyl or redox activity at the pyridine ring .
Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction conditions?
Synthesis typically involves:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or via [3+2] cycloaddition under acidic conditions.
- Functionalization : Coupling the pyrazole intermediate with pyridin-2-yl and cyclopropane groups using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution.
- Carboxamide introduction : Activation of the cyclopropanecarboxylic acid (e.g., using HATU or EDCI) followed by amide bond formation with the ethylamine linker. Critical conditions include temperature control (e.g., 35–80°C), anhydrous solvents (DMF, DMSO), and catalysts like cesium carbonate or copper(I) bromide .
Q. Which analytical techniques are essential for characterizing this compound, and what spectral data should researchers anticipate?
- NMR Spectroscopy :
- ¹H NMR : Pyrazole protons appear at δ 6.8–7.5 ppm; pyridine protons at δ 8.1–8.9 ppm; cyclopropane protons as multiplets near δ 1.0–1.5 ppm.
- ¹³C NMR : Carboxamide carbonyl at δ 165–170 ppm; pyridine carbons at δ 120–150 ppm .
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of analogs of this compound?
- Structural Modifications : Systematically vary substituents (e.g., replace pyridine with thiophene or furan) to assess electronic and steric effects.
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays.
- Data Correlation : Use computational tools (e.g., molecular docking) to link activity trends with binding poses. Example analogs and their activities:
| Analog Structure | Key Modification | Biological Activity |
|---|---|---|
| 5-Amino-pyrazole derivative | Amino group at position 5 | Antimicrobial activity |
| Indole-carboxamide analog | Indole core | Anticancer potential |
| Thiophene-substituted pyrazole | Thiophene instead of pyridine | Enhanced solubility |
Q. What strategies are recommended for resolving contradictions in biological activity data across studies?
- Standardized Assays : Use uniform protocols (e.g., IC₅₀ measurements under identical buffer/pH conditions).
- Control for Purity : Validate compound purity via HPLC (>95%) to exclude batch-to-batch variability.
- Orthogonal Validation : Confirm results using multiple techniques (e.g., surface plasmon resonance (SPR) + isothermal titration calorimetry (ITC)) .
Q. What methodologies are effective in studying the binding affinity of this compound to enzymatic targets?
- SPR or ITC : Directly measure binding constants (KD) and thermodynamic parameters (ΔH, ΔS).
- X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues).
- Mutagenesis Studies : Replace critical amino acids in the enzyme active site to validate binding hypotheses. Example: Pyridine nitrogen coordinates with a Mg²⁺ ion in kinase ATP-binding pockets, as seen in analogous compounds .
Methodological Considerations for Experimental Design
- Synthetic Optimization : Screen solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., Pd(PPh₃)₄ vs. CuI) to maximize yield .
- Data Reproducibility : Document reaction conditions (temperature, stirring time) and characterize intermediates at each step .
- Ethical Compliance : Adhere to institutional guidelines for handling cytotoxic intermediates (e.g., thiophene derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
